molecular formula C9H9ClN4 B070850 N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine CAS No. 190604-92-3

N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine

Cat. No.: B070850
CAS No.: 190604-92-3
M. Wt: 208.65 g/mol
InChI Key: AYEAUPRZTZWBBF-UHFFFAOYSA-N
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Description

N-(6-Chloro-3-pyridylmethyl)-N’-cyano-acetamidine is a chemical compound known for its applications in various fields, particularly in agriculture as a neonicotinoid insecticide. This compound is recognized for its effectiveness in controlling a wide range of insect pests, making it a valuable tool in pest management.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-3-pyridylmethyl)-N’-cyano-acetamidine typically involves the reaction of 6-chloro-3-pyridylmethylamine with cyanoacetamidine. One common method includes the use of toluene as a solvent and monomethylamine gas. The reaction is carried out at low temperatures, around -5°C, to ensure high purity and yield . The process involves the addition of 2-chloro-5-chloromethylpyridine to the reaction mixture, followed by washing, layering, and distillation to obtain the final product.

Industrial Production Methods

In industrial settings, the production of N-(6-Chloro-3-pyridylmethyl)-N’-cyano-acetamidine is optimized to reduce raw material usage and minimize waste. The process involves the use of microchannel reactors, which enhance the reaction efficiency and safety . This method allows for better control over reaction parameters, leading to higher yields and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-3-pyridylmethyl)-N’-cyano-acetamidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

N-(6-Chloro-3-pyridylmethyl)-N’-cyano-acetamidine is comparable to other neonicotinoid insecticides such as:

The uniqueness of N-(6-Chloro-3-pyridylmethyl)-N’-cyano-acetamidine lies in its specific binding affinity and effectiveness, making it a valuable tool in pest management.

Properties

IUPAC Name

N'-[(6-chloropyridin-3-yl)methyl]-N-cyanoethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c1-7(14-6-11)12-4-8-2-3-9(10)13-5-8/h2-3,5H,4H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEAUPRZTZWBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CN=C(C=C1)Cl)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058744
Record name (1E)-N-[(6-Chloropyridin-3-yl)methyl]-N'-cyanoethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190604-92-3
Record name (1E)-N-[(6-Chloropyridin-3-yl)methyl]-N'-cyanoethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-N-[(6-chloropyridin-3-yl)methyl]-N'-cyanoethanimidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is acetamiprid-N-desmethyl frequently detected in human samples, even when acetamiprid itself is not?

A1: Acetamiprid-N-desmethyl is a major metabolite of acetamiprid in humans. This means that after acetamiprid enters the body, it is broken down (metabolized), and acetamiprid-N-desmethyl is one of the resulting products. This metabolite can linger in the body for a longer duration than the parent compound, acetamiprid, making it detectable even when acetamiprid itself is not. [] For example, a study focusing on urinary biomarkers for pesticides found acetamiprid-N-desmethyl to be the primary residue detected in children exposed to acetamiprid, highlighting its utility as an exposure biomarker. []

Q2: Beyond human exposure, what does the presence of acetamiprid-N-desmethyl in wastewater tell us about its environmental fate?

A2: Research indicates that acetamiprid-N-desmethyl, along with its parent compound, is not efficiently removed during conventional wastewater treatment processes. [] This implies that these compounds persist through treatment and are discharged into surface waters, potentially impacting aquatic ecosystems. A nationwide study in the United States estimated annual discharges of imidacloprid (another neonicotinoid) to be on the order of 1000–3400 kg/year due to this persistence. [] The ecological implications for acetamiprid-N-desmethyl warrant further investigation.

Q3: How does chronic exposure to environmentally relevant concentrations of acetamiprid, and potentially its metabolite, impact fish populations?

A3: A study using zebrafish as a model organism demonstrated that long-term exposure to acetamiprid, even at low, environmentally relevant concentrations, can have significant consequences for fish reproduction. [] Acetamiprid and its metabolite acetamiprid-N-desmethyl were found to accumulate in adult fish and were even passed down to their offspring. [] Exposure led to feminization in male fish, disrupted hormone levels, and negatively affected reproductive success. [] This highlights the potential for ecological disruption from persistent neonicotinoids and their metabolites.

Q4: Have there been any studies investigating the potential link between acetamiprid-N-desmethyl and specific health symptoms in humans?

A4: A prevalence case-control study explored the relationship between urinary acetamiprid-N-desmethyl levels and a cluster of symptoms, including neurological findings, in patients with unknown causes for their ailments. [] The study found that detection of acetamiprid-N-desmethyl was significantly associated with an increased prevalence of these symptoms. [] While this research is preliminary and requires further investigation with larger sample sizes, it underscores the need to better understand the potential human health impacts of acetamiprid-N-desmethyl exposure.

Q5: Are there reliable analytical techniques available for detecting and quantifying acetamiprid-N-desmethyl in different matrices?

A5: Yes, various analytical methods have been developed to detect and quantify acetamiprid-N-desmethyl. For instance, a method using solid-phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (online SPE-HPLC-MS/MS) has been successfully used to measure acetamiprid-N-desmethyl levels in human urine. [, ] Similarly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques have been employed to quantify acetamiprid-N-desmethyl in both human urine and breast milk samples. [, ] These advancements in analytical chemistry are crucial for monitoring human exposure, conducting environmental fate studies, and assessing potential health risks.

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